molecular formula C8H9N3O B1432204 5,7-Diamino-1,3-dihydroindol-2-one CAS No. 739317-34-1

5,7-Diamino-1,3-dihydroindol-2-one

Cat. No. B1432204
M. Wt: 163.18 g/mol
InChI Key: UVCWNAFOWGAFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diamino-1,3-dihydroindol-2-one is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 .


Molecular Structure Analysis

The molecular structure of 5,7-Diamino-1,3-dihydroindol-2-one consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

  • Energetic Materials Research

    • The compound 5,7-diamino-2-nitro-1,2,4-triazolo[1,5-a]-1,3,5-triazine (ANTT) was synthesized through the selective nitration of 2,5,7-tri- amine-1,2,4-triazolo[1,5-a]-1,3,5-triazine (TTT). This synthetic strategy yields a highly insensitive energetic nitrogen bicycle with potential for further functionalization .
    • ANTT was chemically characterized by NMR, IR, and single crystal X-Ray crystallography. Its energetic sensitivities (impact, friction) were experimentally determined, and its energetic performances were calculated for the first time .
  • Medicinal Chemistry

    • A series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds, which are hybrids of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, was synthesized .
    • The in vitro anticancer activity of the newly prepared compounds was evaluated against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO and RT-4 .
    • The most potent 2,4-diamino-1,3,5-triazine-imino-coumarin may serve as a lead structure for further development of new antitumor drugs .

properties

IUPAC Name

5,7-diamino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCWNAFOWGAFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)N)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Diamino-1,3-dihydroindol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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